4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is an organic compound that features a morpholine ring substituted with a 2,4-dichlorophenylmethyl group and a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
- 4-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine
Uniqueness
4-[(2,4-Dichlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a 2,4-dichlorophenylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20Cl2N2O3 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20Cl2N2O3/c17-13-2-1-12(14(18)9-13)10-19-3-8-23-15(11-19)16(21)20-4-6-22-7-5-20/h1-2,9,15H,3-8,10-11H2 |
InChI Key |
DHMOOTBTZTWUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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